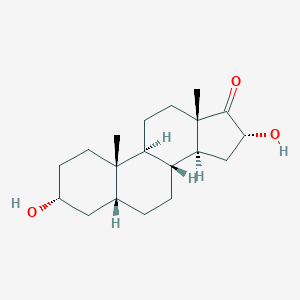
16alpha-Hydroxyetiocholanolone
Vue d'ensemble
Description
16alpha-Hydroxyetiocholanolone is a metabolite of 16alpha-hydroxydehydroisoandrosterone (16alpha-DHEA) and androstenedione . It is used in scientific research due to its unique properties and interactions with biological systems.
Molecular Structure Analysis
The molecular formula of 16alpha-Hydroxyetiocholanolone is C19H30O3, and its molecular weight is 306.44 . The structure is also available as a 2D Mol file .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 16alpha-Hydroxyetiocholanolone .Physical And Chemical Properties Analysis
16alpha-Hydroxyetiocholanolone has a predicted boiling point of 454.7±45.0 °C and a predicted density of 1.158±0.06 g/cm3 . It is soluble in acetonitrile, ethanol, and methanol, and it forms a crystalline solid .Applications De Recherche Scientifique
Biological Significance and Immunomodulatory Effects
16alpha-Hydroxydehydroepiandrosterone, a precursor of fetal 16alpha-hydroxylated estrogens, plays a crucial role during pregnancy, with its serum levels used as biochemical markers for fetal well-being. However, in adults, elevated levels of 16-hydroxylated estrogens have been associated with an increased risk of cancer and certain systemic autoimmune diseases. Interestingly, the immunomodulatory effects of dehydroepiandrosterone (DHEA) and its metabolites, particularly the 7-hydroxysteroids formed concurrently with 16-hydroxylation, are believed to be potent immunoprotective agents. Understanding the true role of 16alpha-hydroxydehydroepiandrosterone and other 16-hydroxysteroids of the 3beta-hydroxy-5-ene series is essential due to their significant biological implications (Hampl & Stárka, 2000).
Effects on Bone, Uterus, and Serum Cholesterol
16alpha-Hydroxyestrone, an estrogen metabolite, has been linked to increased bone density in postmenopausal women. Studies on animal models have demonstrated that long-term exposure to 16alpha-hydroxyestrone can act as an estrogen agonist on bone, significantly influencing bone formation and resorption. Furthermore, it has shown to lower serum cholesterol and partially act as an estrogen agonist on uterine weight and epithelial cell height. These findings suggest its role in potentially lowering the risk of postmenopausal osteoporosis and influencing cholesterol levels, which could have broader implications for women's health (Lotinun, Westerlind, Kennedy, & Turner, 2003).
Catalytic Activity in Hormone Metabolism
Human cytochrome P450 3A7 exhibits a distinct high catalytic activity specifically for the 16alpha-hydroxylation of estrone, a process crucial in the formation of hormonally active and potentially mutagenic 16alpha-hydroxylated estrogens. This activity raises the possibility of CYP3A7 playing a significant role in the local and systemic formation of procarcinogenic 16alpha-hydroxyestrone, especially in women. Understanding the differential hydroxylation activities of CYP3A7 for estrone and estradiol provides valuable insights into the metabolic pathways and potential risks associated with the formation of 16alpha-hydroxylated estrogen metabolites (Lee, Conney, & Zhu, 2003).
Propriétés
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S,16R)-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h11-16,20-21H,3-10H2,1-2H3/t11-,12-,13-,14+,15+,16-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQYTKUIIJTNHH-NMTBMHBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(C4=O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459952 | |
| Record name | 16alpha-Hydroxyetiocholanolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16alpha-Hydroxyetiocholanolone | |
CAS RN |
14167-50-1, 14167-49-8 | |
| Record name | 16α-Hydroxyetiocholanolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14167-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16alpha-Hydroxyetiocholanolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014167498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16alpha-Hydroxyetiocholanolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16.ALPHA.-HYDROXYETIOCHOLANOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B81719Q742 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




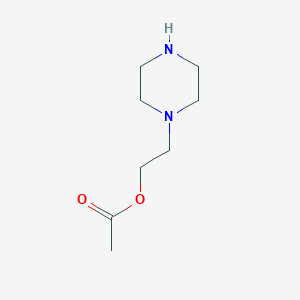


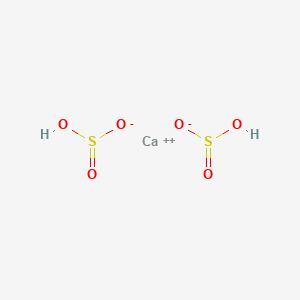


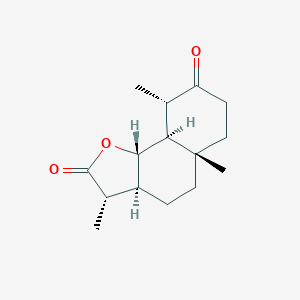
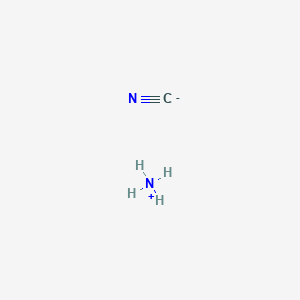
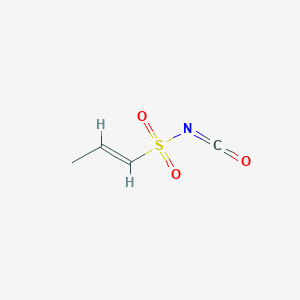
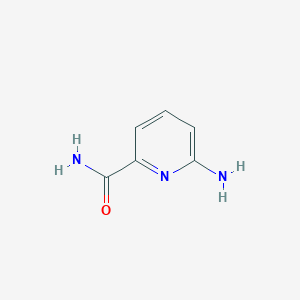
![4-Methylbenzo[b]thiophene](/img/structure/B81002.png)
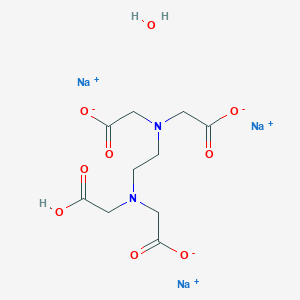
![5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione](/img/structure/B81005.png)